molecular formula C10H16N4O B2814745 N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea CAS No. 400085-82-7

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea

Cat. No.: B2814745
CAS No.: 400085-82-7
M. Wt: 208.265
InChI Key: BTKRTHGBJYVGBE-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is a synthetic organic compound belonging to the class of indazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea typically involves the reaction of 2-methyl-4,5,6,7-tetrahydro-2H-indazole with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)urea is unique due to its specific structure, which imparts distinct chemical and biological properties. Its urea moiety allows for unique interactions with biological targets, differentiating it from other similar compounds .

Properties

IUPAC Name

1-methyl-1-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-13(10(11)15)9-7-5-3-4-6-8(7)12-14(9)2/h3-6H2,1-2H3,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKRTHGBJYVGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)N(C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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